molecular formula C22H23N5O3 B12166405 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B12166405
M. Wt: 405.4 g/mol
InChI Key: GKPAVBSTXNCSJC-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide: is a complex organic compound that belongs to the class of benzodiazepines and benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamine with a suitable diketone to form the benzodiazepine core.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced through a condensation reaction involving an ortho-phenylenediamine and a carboxylic acid derivative.

    Linking the Two Moieties: The final step involves the coupling of the benzodiazepine and benzimidazole moieties through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine ring.

    Substitution: Nucleophilic substitution reactions are possible at various positions on the benzodiazepine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole moiety.

    Reduction: Reduced forms of the benzodiazepine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system.

    Pathways Involved: By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

    Alprazolam: Commonly used for the treatment of anxiety disorders.

Uniqueness

    Structural Differences: The presence of the benzimidazole moiety in 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide distinguishes it from other benzodiazepines.

    The unique structure may confer additional therapeutic benefits and applications in various fields of research.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C22H23N5O3/c1-27-18-10-5-4-9-16(18)24-19(27)11-6-12-23-20(28)13-17-22(30)25-15-8-3-2-7-14(15)21(29)26-17/h2-5,7-10,17H,6,11-13H2,1H3,(H,23,28)(H,25,30)(H,26,29)

InChI Key

GKPAVBSTXNCSJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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